tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H23N3O2 It is a derivative of azetidine and piperidine, featuring a tert-butyl ester group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with azetidine-1-carboxylate under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. It can be used to create analogs of natural products or pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides rigidity to the molecule. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
- tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is unique due to the presence of both the cyano group and the azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile modifications, enabling the synthesis of a wide range of derivatives with potential biological activity .
Properties
CAS No. |
2359202-06-3 |
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Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.4 |
Purity |
95 |
Origin of Product |
United States |
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